Cas no 84123-43-3 ([(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate)

[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate structure
84123-43-3 structure
Product Name:[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate
CAS No:84123-43-3
MF:C37H50ClN3O10
MW:732.260010242462
CID:728807
Update Time:2024-03-01

[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate Chemical and Physical Properties

Names and Identifiers

    • Maytansine,N2'-deacetyl-22-demethyl-N2'-[(2,3-dimethylcyclopropyl)carbonyl]- (9CI)
    • Maytansine, N2'-deacetyl-22-demethyl-N2'-((2,3-dimethylcyclopropyl)carbonyl)-
    • [(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatet
    • [(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate
    • Inchi: 1S/C37H50ClN3O10/c1-18-11-10-12-27(48-9)37(46)17-26(49-35(45)40-37)21(4)32-36(6,51-32)28(50-34(44)22(5)41(7)33(43)30-19(2)20(30)3)16-29(42)39-24-14-23(13-18)15-25(47-8)31(24)38/h10-12,14-15,19-22,26-28,30,32,46H,13,16-17H2,1-9H3,(H,39,42)(H,40,45)/b12-10+,18-11+
    • InChI Key: QUJBQBQAIZQWIV-SIBNOYASSA-N
    • SMILES: ClC1C(=CC2CC(C)=CC=CC(C3(CC(C(C)C4C(C)(C(CC(NC=1C=2)=O)OC(C(C)N(C)C(C1C(C)C1C)=O)=O)O4)OC(N3)=O)O)OC)OC |t:7,9|

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 7
  • Complexity: 1400
  • XLogP3: 3.1
  • Topological Polar Surface Area: 165

[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate Related Literature

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd